molecular formula C12H17BrN2 B1525351 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine CAS No. 1220035-72-2

5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine

Cat. No. B1525351
CAS RN: 1220035-72-2
M. Wt: 269.18 g/mol
InChI Key: ZUTHEYKVUSYTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine (5-BCH-4-MPA) is an organic compound that is used in various scientific research applications. It is an amine derivative of pyridine, and it is a colorless, water-soluble solid. 5-BCH-4-MPA has been used in the synthesis of other compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Electrochemical and Theoretical Quantum Approaches

Novel Schiff bases, including compounds related to 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine, have been synthesized and characterized for their potential in inhibiting carbon steel corrosion in acidic and chloride-containing environments. These compounds demonstrate significant inhibition activity, with their efficiency increasing alongside concentration, hinting at their potential applications in corrosion protection and materials science (El-Lateef et al., 2015).

Synthesis of Novel Pyridine-Based Derivatives

A series of novel pyridine derivatives have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions, showcasing the versatility of 5-bromo-2-methylpyridin-3-amine as a precursor. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown notable anti-thrombolytic, biofilm inhibition, and haemolytic activities, suggesting their utility in material science and biomedical research (Ahmad et al., 2017).

Antiviral Activity of Pyrimidine Analogues

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives structurally related to 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine, have been synthesized and shown to possess marked antiretroviral activity in cell culture, particularly against human immunodeficiency virus. These findings highlight the potential of such compounds in the development of new antiretroviral therapies (Hocková et al., 2003).

Role in Color Tuning of Iridium Tetrazolate Complexes

The synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands reveal the influence of the ancillary ligand, including bromo-containing species, on the emission properties of the complexes. This research underscores the application of such compounds in the development of materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).

properties

IUPAC Name

5-bromo-N-cyclohexyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTHEYKVUSYTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclohexyl-4-methylpyridin-2-amine

CAS RN

1220035-72-2
Record name 5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-cyclohexyl-4-methyl-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.